molecular formula C38H33NO4S B2509518 N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-S-(triphenylmethyl)-L-cysteine CAS No. 725728-43-8

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-S-(triphenylmethyl)-L-cysteine

Cat. No.: B2509518
CAS No.: 725728-43-8
M. Wt: 599.75
InChI Key: AWLPKAIRGNZKIN-UHFFFAOYSA-N
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Description

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-S-(triphenylmethyl)-L-cysteine is a synthetic compound used primarily in peptide synthesis. It is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and a triphenylmethyl (Trt) protecting group. These protecting groups are crucial in peptide synthesis as they prevent unwanted side reactions during the formation of peptide bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-S-(triphenylmethyl)-L-cysteine typically involves multiple steps:

    Protection of the Amino Group: The amino group of L-cysteine is protected using the Fmoc group. This is achieved by reacting L-cysteine with Fmoc chloride in the presence of a base such as sodium carbonate.

    Protection of the Thiol Group: The thiol group of the cysteine is protected using the Trt group. This is done by reacting the Fmoc-protected cysteine with triphenylmethyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The final product is typically purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-S-(triphenylmethyl)-L-cysteine undergoes several types of chemical reactions:

    Deprotection Reactions: The Fmoc and Trt groups can be removed under specific conditions to reveal the free amino and thiol groups, respectively. Fmoc deprotection is typically achieved using a base like piperidine, while Trt deprotection is done using an acid like trifluoroacetic acid.

    Substitution Reactions: The compound can undergo substitution reactions where the protecting groups are replaced with other functional groups.

Common Reagents and Conditions

    Fmoc Deprotection: Piperidine in DMF (dimethylformamide).

    Trt Deprotection: Trifluoroacetic acid in dichloromethane.

    Substitution Reactions: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products

    Fmoc Deprotection: Free amino group.

    Trt Deprotection: Free thiol group.

    Substitution Reactions: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-S-(triphenylmethyl)-L-cysteine has several applications in scientific research:

    Peptide Synthesis: It is widely used in the synthesis of peptides, where the Fmoc and Trt groups protect the amino and thiol groups during the formation of peptide bonds.

    Bioconjugation: The compound is used in bioconjugation techniques to attach peptides to other molecules, such as proteins or drugs.

    Medicinal Chemistry: It is used in the development of peptide-based drugs, where the protecting groups help in the synthesis of complex peptide structures.

    Biological Studies: The compound is used in studies involving cysteine-containing peptides and proteins, helping to understand their structure and function.

Mechanism of Action

The mechanism of action of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-S-(triphenylmethyl)-L-cysteine primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, while the Trt group protects the thiol group. These protecting groups can be selectively removed under specific conditions to reveal the free functional groups, allowing for the controlled synthesis of peptides.

Comparison with Similar Compounds

Similar Compounds

    N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanine: Similar in structure but lacks the thiol group.

    N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: Contains a methoxy group instead of a thiol group.

    N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-(triphenylmethyl)-D-cysteine: The D-isomer of the compound.

Uniqueness

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-S-(triphenylmethyl)-L-cysteine is unique due to the presence of both Fmoc and Trt protecting groups, which provide dual protection for the amino and thiol groups. This makes it particularly useful in the synthesis of complex peptides that contain cysteine residues.

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-3-tritylsulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H33NO4S/c1-37(35(40)41,39-36(42)43-25-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34)26-44-38(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29/h2-24,34H,25-26H2,1H3,(H,39,42)(H,40,41)/t37-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLPKAIRGNZKIN-QNGWXLTQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H33NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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